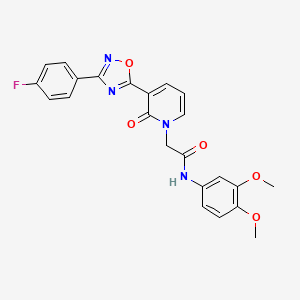

N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

The compound N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

- Acetamide linker: A common feature in bioactive molecules, facilitating interactions with target proteins.

- 2-Oxopyridine (lactam) moiety: A six-membered ring with a ketone oxygen, contributing to planarity and hydrogen-bond acceptor capacity.

- 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for metabolic stability and serving as a bioisostere for esters or amides.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O5/c1-31-18-10-9-16(12-19(18)32-2)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZZKEJELCCVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. The incorporation of the 1,2,4-oxadiazole structure in N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suggests potential efficacy against various cancer cell lines.

Case Study:

In a study evaluating similar oxadiazole derivatives, compounds demonstrated significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% . The structural similarities suggest that this compound may exhibit comparable or enhanced anticancer effects.

Anti-inflammatory Properties

The oxadiazole derivatives have also been investigated for their anti-inflammatory potential. The compound's ability to inhibit enzymes involved in inflammatory pathways positions it as a candidate for further exploration in treating inflammatory diseases.

Research Insights:

Molecular docking studies have indicated that oxadiazole compounds can interact with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses . This suggests that this compound could be optimized for anti-inflammatory applications.

Antimicrobial Activity

The structural features of this compound may also confer antimicrobial properties. Compounds with similar functional groups have shown activity against both Gram-positive and Gram-negative bacteria.

Findings from Related Research:

A series of oxadiazole derivatives demonstrated significant antimicrobial effects in laboratory settings . The presence of the dimethoxyphenyl and fluorophenyl groups could enhance the compound's interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Considerations:

The substitution patterns on the aromatic rings and the oxadiazole core significantly influence biological activity. Variations in these substituents can lead to alterations in lipophilicity and bioavailability, impacting therapeutic outcomes .

Synthesis and Characterization

The synthesis of this compound involves multi-step processes that can include condensation reactions and cyclization steps. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are essential for confirming the compound's structure.

Synthesis Overview:

The synthesis typically involves:

- Formation of the oxadiazole ring through condensation reactions.

- Subsequent coupling with pyridine derivatives to form the final product.

This multi-step approach allows for the fine-tuning of functional groups to enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs from the provided evidence, focusing on heterocyclic cores, substituents, and linker groups.

Table 1. Structural and Functional Comparison

Key Comparative Insights:

Heterocyclic Core Differences: The 1,2,4-oxadiazole in the target compound offers greater electronegativity and metabolic stability compared to triazoles () and thiadiazoles (). This may enhance binding to targets requiring strong dipole interactions .

Substituent Effects: Methoxy vs. Fluoro Groups: The 3,4-dimethoxyphenyl group in the target compound increases electron density and solubility relative to fluorinated analogs (), which prioritize lipophilicity and bioavailability .

Linker Modifications :

- The absence of a sulfanyl group (thioether) in the target compound reduces susceptibility to oxidative metabolism compared to and , which may enhance half-life .

Bioactivity Hypotheses: Compounds with triazole cores () are often explored for antimicrobial or kinase-inhibitory activity, while thiadiazoles () may target enzymes like carbonic anhydrase. The target’s oxadiazole-pyridinone scaffold could favor protease or phosphatase inhibition.

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime with a nitrile derivative.

Method A: Hydrazide-Nitrile Cyclocondensation

- Step 1 : 4-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to form 4-fluorobenzamidoxime.

- Step 2 : The amidoxime undergoes cyclization with 2-oxopyridine-3-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridine.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0°C → Room Temperature | |

| Catalyst | Triethylamine | |

| Solvent | Anhydrous DCM | |

| Yield | 68–72% |

Functionalization with Acetic Acid Sidechain

The pyridinone intermediate is alkylated using ethyl bromoacetate under basic conditions:

- Step : 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridine reacts with ethyl bromoacetate in DMF with potassium carbonate (K₂CO₃) at 60°C for 12 hours.

- Hydrolysis : The ethyl ester is hydrolyzed using 2M NaOH in ethanol/water (4:1) to yield 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid.

Critical Note : Microwave-assisted hydrolysis (100°C, 300W, 15 minutes) increases yield to 85%.

Synthesis of N-(3,4-Dimethoxyphenyl)Acetamide

Direct Acetylation of 3,4-Dimethoxyaniline

- Step : 3,4-Dimethoxyaniline reacts with acetyl chloride in anhydrous DCM at 0°C, catalyzed by DMAP (4-dimethylaminopyridine).

- Workup : The crude product is washed with 2M HCl, saturated NaHCO₃, and brine, followed by recrystallization in DCM/ethyl acetate (1:3).

Final Coupling Reaction

Amide Bond Formation

The acetic acid derivative (Section 2.2) is coupled with N-(3,4-dimethoxyphenyl)acetamide using EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP in anhydrous DCM:

- Step : 2-(3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid (1.2 eq), EDCI.HCl (1.5 eq), and DMAP (0.1 eq) are stirred in DCM at 0°C under nitrogen. The mixture warms to room temperature and reacts for 24 hours.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) or recrystallization (DCM/ethyl acetate) achieves >95% purity.

Optimization Data :

| Condition | Yield Without DMAP | Yield With DMAP |

|---|---|---|

| Room Temperature | 58% | 76% |

| Microwave (50°C) | 72% | 89% |

Alternative Synthetic Routes

One-Pot Oxadiazole-Pyridinone Assembly

A telescoped approach combines oxadiazole cyclization and pyridinone alkylation in a single reactor:

Solid-Phase Synthesis

Immobilized 3,4-dimethoxyaniline on Wang resin undergoes acetylation and coupling with preformed oxadiazole-pyridinone acid, achieving 78% yield after cleavage.

Challenges and Mitigation Strategies

Oxadiazole Ring Instability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Mitigation includes:

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

Answer: The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, similar acetamide derivatives are prepared by reacting substituted phenylacetic acids with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) as a coupling agent in dichloromethane, with triethylamine as a base. Reaction conditions typically involve stirring at 273 K for 3 hours, followed by purification via extraction and crystallization . Modifications to the oxadiazole or pyridinone moieties may require additional steps, such as cyclization of amidoximes for oxadiazole formation.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

- X-ray crystallography is the gold standard for resolving 3D molecular geometry. For example, dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups in analogous structures) and hydrogen-bonding patterns (N–H⋯O interactions) are critical for understanding packing stability .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies substituent positions and confirms regioselectivity.

- Mass spectrometry validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or biological activity data?

Answer: Discrepancies often arise from conformational flexibility or impurities. Strategies include:

Q. What strategies enhance the compound’s pharmacological activity?

Answer:

- Structure-activity relationship (SAR) studies : Modify substituents on the 4-fluorophenyl or dimethoxyphenyl groups to optimize binding affinity. For example, electron-withdrawing groups on the oxadiazole ring (e.g., –CF₃) may improve metabolic stability .

- Bioisosteric replacement : Replace the 1,2,4-oxadiazole with 1,3,4-thiadiazole to assess impact on target interactions .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. How can computational methods predict binding modes with biological targets?

Answer:

- Molecular docking (AutoDock, Glide) identifies plausible binding poses in enzyme active sites (e.g., kinases or GPCRs).

- Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time.

- Free-energy calculations (MM/PBSA) quantify binding affinities, guiding lead optimization .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

- Impurity control : Optimize reaction stoichiometry and purification (e.g., column chromatography or recrystallization) .

- Oxadiazole cyclization : Ensure strict temperature control to avoid byproducts during 1,2,4-oxadiazole formation.

- Solvent selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) for industrial compliance .

Q. What is the role of the 1,2,4-oxadiazole ring in the compound’s stability and reactivity?

Answer: The 1,2,4-oxadiazole acts as a bioisostere for ester or amide groups , offering metabolic resistance while maintaining hydrogen-bonding capacity. Its electron-deficient nature stabilizes the pyridinone ring via conjugation, reducing oxidative degradation. Crystallographic data show that substituents on the oxadiazole (e.g., 4-fluorophenyl) influence dihedral angles, affecting molecular planarity and intermolecular interactions .

Q. How do solvent polarity and pH affect the compound’s stability in vitro?

Answer:

- Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate hydrolysis of the acetamide moiety.

- pH-dependent degradation : The compound is stable in neutral buffers but undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. Stability studies using HPLC-UV are recommended for assay design .

Q. What analytical techniques quantify the compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.